5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused heterocyclic core comprising a pyrrolo-triazole-dione system. The structure includes two substituted aromatic rings: a 3,5-dimethylphenyl group at position 5 and a 3-fluoro-4-methylphenyl group at position 1.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-10-6-11(2)8-14(7-10)23-18(25)16-17(19(23)26)24(22-21-16)13-5-4-12(3)15(20)9-13/h4-9,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIFQLAPPAFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, typically starting with the preparation of the necessary precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules from the evidence:
Key Findings
Core Structure Differences: The target compound’s pyrrolo-triazole-dione system distinguishes it from simpler pyrrole-diones (e.g., fluoroimide) and pyridazinones (e.g., pyrazon). The fused triazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions with biological targets . Compared to triazepine-dione derivatives , the triazole ring in the target compound likely confers greater thermodynamic stability due to aromaticity.
Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound contrasts with fluoroimide’s 4-fluorophenyl group. The meta-fluoro and para-methyl substituents could improve membrane permeability compared to fluoroimide’s para-fluoro and dichloro groups .
Potential Applications: Fluoroimide’s fungicidal activity and pyrazon’s herbicidal action imply that the target compound’s hybrid structure could combine broad-spectrum pesticidal properties. The fluorine atom may further enhance environmental persistence compared to non-halogenated analogs.
Biological Activity
The compound 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo-triazole family and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C19H18F N5O2
- Molecular Weight : 365.38 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo-triazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be in the low micromolar range.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- In vitro Studies : The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
- Mechanism : It is believed that the compound disrupts bacterial cell membrane integrity and inhibits DNA synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been explored as well:
- Experimental Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to controls.
- Biochemical Pathways : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
